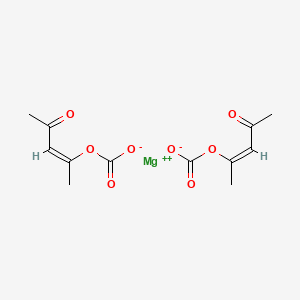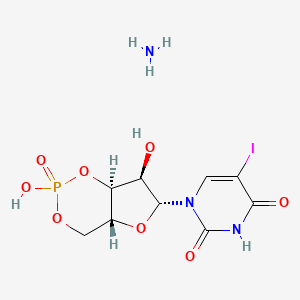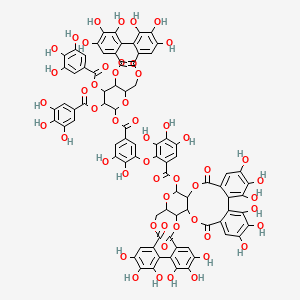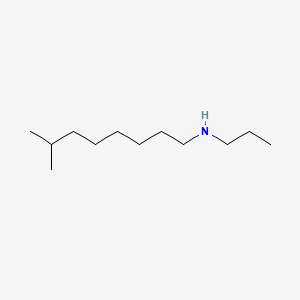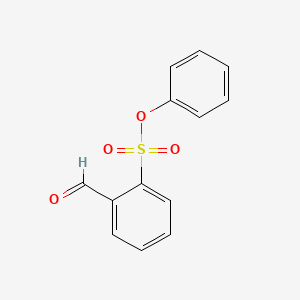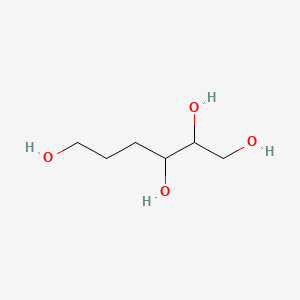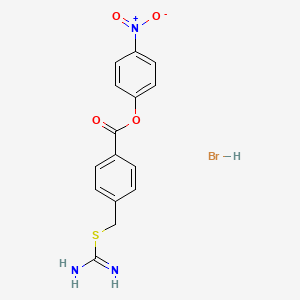
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is a complex organic compound with a molecular formula of C15H14BrN3O4S. This compound is notable for its unique structure, which includes a nitrophenyl group and a carbamimidoylsulfanylmethyl group attached to a benzoate moiety. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the introduction of the carbamimidoylsulfanylmethyl group through a series of reactions involving thiourea and formaldehyde. The final step involves esterification with benzoic acid and conversion to the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Reduction: 4-Aminophenyl 4-(carbamimidoylsulfanylmethyl)benzoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(Carbamimidoylsulfanylmethyl)benzoic acid and 4-nitrophenol.
Scientific Research Applications
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamimidoylsulfanylmethyl group can form covalent bonds with proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-Aminophenol: The reduced form of 4-nitrophenol, used in various chemical applications.
Benzoic Acid Derivatives: Compounds with similar benzoate moieties but different substituents.
Uniqueness
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
38597-31-8 |
|---|---|
Molecular Formula |
C15H14BrN3O4S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
InChI |
InChI=1S/C15H13N3O4S.BrH/c16-15(17)23-9-10-1-3-11(4-2-10)14(19)22-13-7-5-12(6-8-13)18(20)21;/h1-8H,9H2,(H3,16,17);1H |
InChI Key |
KBIGHXMSEKHWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



